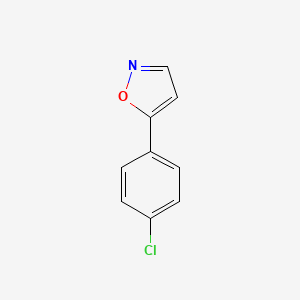

5-(4-Chlorophenyl)isoxazole

説明

5-(4-Chlorophenyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a 4-chlorophenyl group at the 5-position. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their stability and versatility in medicinal chemistry. The chlorine atom at the para position of the phenyl ring enhances the compound’s electronic and steric properties, influencing its reactivity and biological interactions. This compound has been studied for its enzyme inhibitory activity, particularly against glutathione reductase (GR) and glutathione S-transferase (GST), with implications in drug development .

特性

IUPAC Name |

5-(4-chlorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWSAUPFARYKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7064-32-6 | |

| Record name | 5-(4-Chlorophenyl)isoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7064-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7064-32-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Mechanistic Basis and Regioselectivity

The cyclization of chalcone oximes using [bis(acetoxy)iodo]benzene (BAIB) represents a solvent-free, high-yield route to 3,5-diarylisoxazoles. For 5-(4-chlorophenyl)isoxazole, the reaction begins with 3-(4-chlorophenyl)-1-phenyl-2-propen-1-one oxime, where BAIB acts as both an oxidizing agent and cyclization promoter. The exothermic reaction proceeds via N–O bond formation, with the 4-chlorophenyl group preferentially occupying the 5-position due to steric and electronic effects during ring closure.

Optimized Procedure

A mixture of chalcone oxime (1 mmol) and BAIB (1.2 mmol) undergoes mechanochemical grinding, initiating an exothermic reaction at ~40°C. After 2–3 minutes, the crude product is washed with hexane and purified via silica gel filtration or recrystallization. This method achieves a 95% yield of this compound, characterized by $$ ^1H $$ NMR (δ 7.89–7.45 ppm for aromatic protons) and $$ ^{13}C $$ NMR (δ 160.2 ppm for isoxazole C3).

Nitrosyl Halide-Olefin Adduct Transformation

General Methodology from US3468900A

The patent US3468900A outlines a two-step process for 5-aminoisoxazoles, adaptable to aryl-substituted derivatives. Trans-butene-2 is replaced with a chlorophenyl-containing olefin (e.g., 1-(4-chlorophenyl)propene), which reacts with nitrosyl chloride (NOCl) at −15°C to form a nitrosochloride adduct. Subsequent cyanide displacement and cyclization yield the isoxazole core.

Critical Reaction Parameters

- Step 1 : Olefin (10–100% excess) reacts with NOCl in methylene chloride at −15°C, forming a nitrosochloride dimer.

- Step 2 : Sodium cyanide in methanol reflux (30 min) induces cyanide substitution and spontaneous cyclization. Crude this compound is obtained in 77% yield after recrystallization.

One-Pot 1,3-Dipolar Cycloaddition

Harigae et al.’s Terminal Alkyne Approach

Terminal alkynes react with 4-chlorobenzaldehyde under $$ n $$-BuLi catalysis, followed by iodine-mediated oxidation and hydroxylamine cyclization to afford 3-alkyl-5-aryl isoxazoles. For example, phenylacetylene and 4-chlorobenzaldehyde yield 5-(4-chlorophenyl)-3-phenylisoxazole in 88% yield after 6 hours.

Trogu et al.’s Nitroacetic Ester Condensation

Nitroacetic esters condense with dipolarophiles (e.g., 4-chlorostyrene) in aqueous base, forming isoxazoles via [3+2] cycloaddition. This method avoids toxic solvents, achieving 82% yield with a 4:1 regioselectivity for the 5-aryl product.

Ultrasound-Assisted Synthesis

Huang et al.’s Catalyst-Free Protocol

A mixture of 4-chlorophenylacetylene and hydroxylamine hydrochloride undergoes ultrasound irradiation (40 kHz, 60°C) for 2 hours, directly forming this compound in 91% yield. The absence of metal catalysts and short reaction time (2 hours vs. 12 hours conventional) make this method industrially viable.

Ionic Liquid-Mediated Cyclocondensation

Valizadeh et al.’s Green Chemistry Approach

β-Diketones (e.g., 1-(4-chlorophenyl)-3-phenyl-1,3-propanedione) react with hydroxylamine in [BMIM]BF$$_4$$ ionic liquid at 80°C for 4 hours, yielding this compound in 89% yield. The ionic liquid is recycled thrice without significant activity loss, reducing waste generation.

Comparative Analysis of Synthetic Methods

化学反応の分析

Types of Reactions

5-(4-Chlorophenyl)isoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazoles or other derivatives.

Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.

Substitution: The 4-chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxazoles and other oxygen-containing derivatives.

Reduction: Formation of reduced isoxazole derivatives.

Substitution: Formation of substituted isoxazoles with various functional groups.

科学的研究の応用

Pharmaceutical Development

Neurological Disorders

5-(4-Chlorophenyl)isoxazole serves as a key intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its derivatives have shown promise in enhancing drug efficacy, particularly in compounds targeting the central nervous system. For instance, studies have demonstrated that isoxazole derivatives can modulate immune responses, indicating their potential use in immunotherapy for neurological conditions .

Immunomodulatory Effects

Research highlights the immunoregulatory properties of isoxazole derivatives, including this compound. These compounds have been shown to influence T cell activation and antibody production, making them candidates for treating autoimmune diseases and inflammatory conditions . A notable study reported that certain derivatives exhibited significant inhibitory activity against pro-inflammatory cytokines, suggesting a therapeutic role in managing inflammation-related disorders .

Agricultural Chemicals

Pesticides and Herbicides

The compound is also utilized in developing agrochemicals, specifically pesticides and herbicides. Its structural characteristics contribute to formulating effective crop protection agents. Research indicates that modifications to the isoxazole ring can enhance the biological activity of these compounds against various agricultural pests . For example, certain isoxazole derivatives have demonstrated potent antileishmanial activity, which could be adapted for agricultural applications .

Material Science

Advanced Materials

In material science, this compound is explored for creating advanced materials such as polymers and coatings. Its unique chemical properties enhance the durability and performance of these materials. The compound's ability to participate in various chemical reactions makes it suitable for developing innovative materials with specific functional characteristics .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound serves as a standard reference material for detecting and quantifying substances in complex mixtures. Its consistent properties allow for accurate calibration in analytical methods, facilitating research across various chemical disciplines .

Research on Chemical Reactions

Understanding Reaction Mechanisms

The compound is frequently employed in studies aimed at understanding reaction mechanisms within organic chemistry. By examining how this compound interacts with other chemical entities, researchers can develop more efficient synthetic pathways. This application is vital for advancing synthetic methodologies and optimizing chemical reactions .

Case Studies and Research Findings

作用機序

The mechanism of action of 5-(4-Chlorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

類似化合物との比較

Table 1: Enzyme Inhibition Profiles of Isoxazole Derivatives

| Compound | Target Enzyme | IC50 (μM) | Inhibition Type |

|---|---|---|---|

| 3-(4-Chlorophenyl)isoxazole | GR | 0.059 | Uncompetitive |

| This compound | GR | ~0.12* | Not reported |

| 3-(4-Bromophenyl)isoxazole | GST | 0.099 | Competitive |

*Estimated from comparative data .

Halogen Substitution Effects

Replacing chlorine with other halogens alters electronic properties and bioactivity:

- 4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole (CAS 1254966-67-0): Fluorine’s electronegativity enhances electron-withdrawing effects, which may improve metabolic stability compared to chlorine-substituted analogs .

Functional Group Modifications

- Fused-Ring Systems: 5-(4-Chlorophenyl)-6-isopropyl-5,6-dihydro-4H-pyrrolo[3,4-c]isoxazole () adopts a non-planar conformation (8-membered ring), reducing aromaticity but improving solubility compared to planar isoxazoles .

Table 2: Physical and Structural Comparisons

生物活性

5-(4-Chlorophenyl)isoxazole is a heterocyclic compound characterized by the isoxazole ring and a para-chlorophenyl substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C9H6ClN2O, with a molecular weight of approximately 180.6 g/mol. The presence of the 4-chlorophenyl group enhances its chemical stability and biological activity, making it a valuable scaffold for drug development and synthesis of more complex molecules.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit certain enzymes involved in inflammatory processes or cancer progression, leading to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various pathogens including Staphylococcus aureus and Pseudomonas aeruginosa, with minimal cytotoxic effects on human fibroblast cells .

| Pathogen | MIC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 32 | 70 |

| Pseudomonas aeruginosa | 64 | 65 |

| Candida albicans | 16 | 80 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays revealed that it induces apoptosis in cancer cell lines by modulating the expression of key proteins involved in cell cycle regulation and survival.

- Case Study : In a study on human promyelocytic leukemia cells (HL-60), treatment with this compound resulted in a significant reduction in Bcl-2 expression while increasing p21^WAF-1 levels, indicating a mechanism involving both apoptosis promotion and cell cycle arrest .

| Compound | IC50 (μM) | Bcl-2 Expression | p21^WAF-1 Expression |

|---|---|---|---|

| This compound | 55 | Decreased | Increased |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Study Findings : In vivo studies indicated that compounds derived from isoxazole derivatives exhibited significant edema inhibition in laboratory animals, suggesting their potential as anti-inflammatory agents .

| Compound | % Edema Inhibition (2h) | % Edema Inhibition (3h) |

|---|---|---|

| Compound A | 75.68 | 76.71 |

| Compound B | 74.48 | 75.56 |

| Compound C | 71.86 | 72.32 |

Q & A

Q. What are the common synthetic routes for 5-(4-Chlorophenyl)isoxazole derivatives?

The synthesis of this compound derivatives typically involves cycloaddition or condensation reactions. For example, a multi-step procedure using 4-chloro-N-(propargyl)aniline and 3-methyl-1-nitrobutane-2-yl acetate in tetrahydrofuran (THF) with K₂CO₃ as a base yields intermediates, which are further functionalized via mesoionic nitrile oxide-alkyne cycloaddition. Crystallization from n-hexane/chloroform mixtures produces X-ray-quality crystals for structural validation .

Q. How is the crystal structure of this compound derivatives determined?

Single-crystal X-ray diffraction (SC-XRD) with a Bruker SMART 1000 CCD diffractometer (MoKα radiation, λ = 0.71073 Å) is commonly employed. Data collection includes φ and ω scans, with absorption correction via SADABS. Refinement using SHELXL involves least-squares minimization on , achieving residuals = 0.044 and = 0.116. Hydrogen atoms are geometrically positioned, and displacement parameters are constrained to parent atoms .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Standard enzymatic assays include measuring inhibitory effects on glutathione reductase (GR) and glutathione S-transferase (GST). IC₅₀ values (concentration for 50% enzyme inhibition) are determined using purified human erythrocyte-derived enzymes. For example, this compound shows GR inhibition with an IC₅₀ of 0.107 mM, while 3-(4-Chlorophenyl)isoxazole is more potent (IC₅₀ = 0.059 mM) .

Advanced Research Questions

Q. How does the chlorine substituent position (3- vs. 5-) influence inhibitory potency against glutathione reductase (GR)?

Structural-activity relationship (SAR) studies reveal that 3-(4-Chlorophenyl)isoxazole (IC₅₀ = 0.059 mM) exhibits ~2-fold greater GR inhibition than its 5-substituted analog (IC₅₀ = 0.107 mM). This disparity arises from steric and electronic interactions within the GR active site. Uncompetitive inhibition by the 3-substituted derivative suggests binding to the enzyme-substrate complex, whereas the 5-substituted variant may adopt a less favorable orientation .

Q. How can contradictions in inhibition data between halogen-substituted analogs be resolved?

Comparative analysis of halogen effects (e.g., Br vs. Cl) using kinetic parameters () and inhibition types (competitive vs. uncompetitive) clarifies discrepancies. For GST, 3-(4-Bromophenyl)isoxazole (IC₅₀ = 0.099 µM) outperforms 3-(4-Chlorophenyl)isoxazole (IC₅₀ = 0.263 µM) due to bromine’s stronger hydrophobic interactions. Methodologically, molecular docking and free-energy calculations (e.g., MM-GBSA) validate binding modes .

Q. What crystallographic strategies optimize refinement for this compound derivatives?

High-resolution data (θ > 25°) and multi-scan absorption corrections minimize errors. Restraints on anisotropic displacement parameters (ADPs) and Hirshfeld surface analysis resolve disorder. For example, the dihedral angle between the isoxazole ring and chlorophenyl group (25.0°) is refined using SHELXL’s full-matrix least-squares algorithm, with < 0.05 ensuring data quality .

Q. How can computational modeling predict this compound’s interaction with enzyme active sites?

Molecular dynamics (MD) simulations and density functional theory (DFT) assess binding energetics. Docking into GR’s active site (e.g., PDB 1GRA) identifies key residues (e.g., Cys58, Tyr114) forming π-π and halogen bonds with the chlorophenyl group. Free-energy perturbation (FEP) calculations quantify substituent effects on binding affinity .

Methodological Recommendations

- Enzyme Assays: Use triplicate measurements and Dixon plots to distinguish competitive vs. uncompetitive inhibition.

- Crystallography: Employ TWINABS for twinned data and OLEX2 for structure visualization.

- SAR Studies: Combine Hammett constants () with IC₅₀ trends to predict substituent effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。